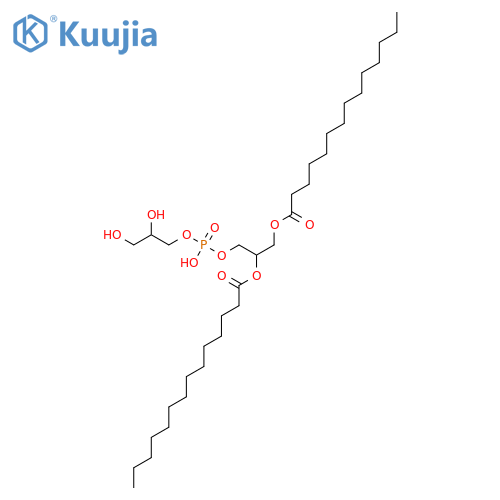Cas no 61361-72-6 (dimyristoylphosphatidylglycerol)

61361-72-6 structure
商品名:dimyristoylphosphatidylglycerol
dimyristoylphosphatidylglycerol 化学的及び物理的性質
名前と識別子
-
- dimyristoylphosphatidylglycerol
- DMPG
- Tetradecanoic acid 1-((((2,3-dihydroxypropoxy)hydroxyphosphinyl)oxy)methyl)-1,2-ethanediyl ester
- [1-(2,3-Dihydroxypropoxyhydroxyphosphoryl)oxy-3-tetradecanoyloxypropan-2-yl]
- Tetradecanoic acid, 1-((((2,3-dihydroxypropoxy)hydroxyphosphinyl)oxy)methyl)-1,2-ethanediyl ester
- ALF component DMPG
- Q27274677
- Army Liposome Formulation component DMPG
- 61361-72-6
- TETRADECANOIC ACID, 1,1'-(1-((((2,3-DIHYDROXYPROPOXY)HYDROXYPHOSPHINYL)OXY)METHYL)-1,2-ETHANEDIYL) ESTER
- PG 14:0_14:0
- 3-{[(2,3-dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(tetradecanoyloxy)propyl tetradecanoate
- [2,3-bis(tetradecanoyloxy)propoxy](2,3-dihydroxypropoxy)phosphinic acid
- 1,2-DIMYRISTOYL-GLYCERO-3-(PHOSPHO-RAC-(1-GLYCEROL))
- DMPG, DL-
- SCHEMBL12312159
- [3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate
- DL-dimyristoylphosphatidylglycerol
- 14:0 PG
- ALFQ component DMPG
- BI71WT9P3R
- EN300-33419802
- DB11284
- 3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate
- DTXSID80976890
- BPHQZTVXXXJVHI-UHFFFAOYSA-N
- DIMYRISTOYLPHOSPHATIDYLGLYCEROL, DL-
- DMPG, (+/-)-
- 1,2-DIMYRISTOYL-GLYCERO-3-PHOSPHO-(1'-RAC-GLYCEROL)
- UNII-BI71WT9P3R
-
- インチ: InChI=1S/C34H67O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30H2,1-2H3,(H,39,40)
- InChIKey: BPHQZTVXXXJVHI-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCCCC(=O)OCC(COP(O)(=O)OCC(O)CO)OC(=O)CCCCCCCCCCCCC
計算された属性
- せいみつぶんしりょう: 666.44741
- どういたいしつりょう: 666.44718533g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 10
- 重原子数: 45
- 回転可能化学結合数: 36
- 複雑さ: 736
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 10
- トポロジー分子極性表面積: 149Ų
じっけんとくせい
- 密度みつど: 1.063
- PSA: 148.82
dimyristoylphosphatidylglycerol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-33419802-0.05g |
[2,3-bis(tetradecanoyloxy)propoxy](2,3-dihydroxypropoxy)phosphinic acid |
61361-72-6 | 95.0% | 0.05g |
$2755.0 | 2025-03-18 |
dimyristoylphosphatidylglycerol 関連文献
-
Elwin Molenbroek,Natan Straathof,Sebastian Dück,Zahid Rashid,Joop H. van Lenthe,Martin Lutz,Aurore Gandubert,Robertus J. M. Klein Gebbink,Luisa De Cola,Sylvestre Bonnet Dalton Trans. 2013 42 2973
-
George W. Preston,Andrew J. Wilson Chem. Soc. Rev. 2013 42 3289
-
Dominika Wrobel,Radka Kubikova,Monika Müllerová,Tomas Stra?ák,Květoslav R??i?ka,Michal Fulem,Jan Maly Phys. Chem. Chem. Phys. 2018 20 14753
-
Bruno F. B. Silva,Eduardo F. Marques,Ulf Olsson Soft Matter 2011 7 1686
-
Fredrick Lindstr?m,Marcus Bokvist,Tobias Sparrman,Gerhard Gr?bner Phys. Chem. Chem. Phys. 2002 4 5524
61361-72-6 (dimyristoylphosphatidylglycerol) 関連製品
- 165689-81-6(D-myo-Inositol,1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate] 3-(dihydrogenphosphate) (9CI))
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
